2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2S/c1-14(2)19-22-18(13-23(19)4)27(25,26)21-12-16-6-9-24(10-7-16)17-5-8-20-15(3)11-17/h5,8,11,13-14,16,21H,6-7,9-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXSVFGMYXLKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CN(C(=N3)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide (commonly referred to as Compound A ) is a synthetic derivative of imidazole and sulfonamide, which has garnered interest for its potential biological activities, particularly in the realms of oncology and pharmacology. This article delves into the biological activity of Compound A, examining its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Compound A exhibits its biological effects primarily through the inhibition of specific cellular pathways associated with cancer proliferation. Its structural components suggest that it may interact with target proteins involved in cell cycle regulation and apoptosis.
Key Mechanisms:
- Tubulin Polymerization Inhibition : Similar to other imidazole derivatives, Compound A may inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to cell cycle arrest in cancer cells .
- EGFR Pathway Modulation : Preliminary studies indicate that compounds with similar structures can inhibit EGFR phosphorylation, which is crucial for cancer cell survival and proliferation .
Anticancer Properties
Recent studies have demonstrated that Compound A exhibits significant anticancer activity across various cell lines. The following table summarizes its potency against selected cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 1.22 | Tubulin polymerization inhibition |
| MDA-MB-231 (Breast) | 2.29 | EGFR pathway inhibition |
| HT29 (Colon) | 1.48 | Induction of apoptosis |
These findings indicate that Compound A is particularly effective against lung and breast cancer cell lines, demonstrating IC50 values in the low micromolar range, which is indicative of potent biological activity .
Structure-Activity Relationship (SAR)
The biological activity of Compound A can be attributed to its unique structural features. The presence of the imidazole ring and sulfonamide group appears to enhance its interaction with target proteins. The following observations have been made regarding the SAR:
- Imidazole Ring : Essential for biological activity; modifications to this ring significantly reduce potency.
- Piperidine Moiety : Substituents on the piperidine nitrogen influence binding affinity and selectivity towards cancer targets.
- Isopropyl Group : Enhances lipophilicity, improving cellular uptake and bioavailability .
Case Studies
Several case studies have explored the efficacy of Compound A in vivo:
- Xenograft Models : In mouse models implanted with human tumor cells, Compound A demonstrated a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent .
- Combination Therapies : When administered alongside standard chemotherapy agents, Compound A has shown synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with traditional treatments .
Scientific Research Applications
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-isopropyl-1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide have been evaluated for their efficacy against various bacterial strains. A study indicated that imidazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents .
Anticancer Potential
The compound's structural similarity to known anticancer agents positions it as a candidate for cancer treatment research. Imidazole-based compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation .
Histone Methyltransferase Inhibition
Recent studies have highlighted the role of histone methyltransferases in cancer progression. Compounds with imidazole moieties have been identified as potential inhibitors of these enzymes, suggesting that this compound could play a role in epigenetic therapy for cancers such as B-cell lymphomas .
Case Study 1: Antimicrobial Evaluation
A series of imidazole derivatives were synthesized and tested against various pathogens. The results indicated that certain modifications to the imidazole ring significantly enhanced antimicrobial activity. The compound under discussion was part of a broader study that demonstrated a minimum inhibitory concentration (MIC) below 10 µg/mL against several bacterial strains, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies involving cancer cell lines demonstrated that imidazole derivatives could effectively inhibit cell growth and induce apoptosis. The compound's mechanism was linked to the disruption of key signaling pathways involved in cell survival and proliferation, making it a candidate for further development as an anticancer drug .
Q & A
Q. What are the recommended synthetic routes for this compound, and what analytical techniques ensure intermediate purity?
The synthesis typically involves sequential steps: (1) sulfonylation of the imidazole core using chlorosulfonic acid under controlled temperature and inert atmosphere, (2) coupling with the piperidine-pyridine moiety via nucleophilic substitution, and (3) purification via column chromatography. Key analytical methods include:
- NMR spectroscopy (e.g., H NMR in DMSO-d for structural confirmation, monitoring shifts at δ 2.15–3.85 ppm for methyl/isopropyl groups) .
- LCMS/HRMS to verify molecular ion peaks (e.g., ESIMS m/z 392.2) and intermediate purity (>98%) .
- HPLC with buffered mobile phases (e.g., methanol/sodium acetate-sodium 1-octanesulfonate, pH 4.6) to assess final compound purity .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact; rinse immediately with water if exposed .
- Storage : Keep in airtight containers under inert gas (e.g., N) at –20°C to prevent hydrolysis of the sulfonamide group .
Q. What chromatographic methods (HPLC/LCMS) are suitable for purity analysis?
- Mobile phase : Methanol/buffer (65:35 v/v) with sodium 1-octanesulfonate (pH 4.6) for HPLC .
- LCMS parameters : Electrospray ionization (ESI) in positive mode; monitor for [M+H] ions and validate purity >98% using UV detection at 254 nm .
Q. What are common impurities in synthesis, and how are they characterized?
- By-products : Unreacted sulfonyl chloride intermediates or des-methyl derivatives.
- Characterization : Use reference standards (e.g., triazolo-pyridinone analogs) via HPLC retention time matching and HRMS fragmentation .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize synthesis?
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthesized batches?
- Statistical analysis : Employ multivariate analysis (e.g., PCA) to identify batch-specific variables (e.g., solvent polarity, temperature) .
- Computational validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts to confirm structural consistency .
Q. How can Design of Experiments (DoE) minimize experimental runs while optimizing reaction parameters?
Q. How do structural modifications (e.g., substituents on pyridine/piperidine) affect target binding?
Q. What in vitro assays are appropriate for evaluating biological activity, considering physicochemical properties?
Q. How can heterogeneous/homogeneous catalysis improve reaction efficiency?
- Heterogeneous catalysts : Test immobilized metal catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling of pyridine intermediates .
- Homogeneous catalysis : Optimize ligand-metal ratios (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig amination steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
